5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide

Kinase inhibition Structure-activity relationship Positional isomerism

5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide (CAS 1018523-49-3) is a small-molecule benzamide featuring a 2-chloro substitution, a 5-amino group, and an N-linked benzo[d][1,3]dioxol-5-yl moiety. With a molecular formula of C₁₄H₁₁ClN₂O₃ and a molecular weight of 290.70 g/mol, it is commercially supplied at a minimum purity of 95%.

Molecular Formula C14H11ClN2O3
Molecular Weight 290.70 g/mol
Cat. No. B12988465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide
Molecular FormulaC14H11ClN2O3
Molecular Weight290.70 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)N)Cl
InChIInChI=1S/C14H11ClN2O3/c15-11-3-1-8(16)5-10(11)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,16H2,(H,17,18)
InChIKeyCAHMTNHKHIPIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide: Sourcing Guide for a Differentiated Benzamide Building Block


5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide (CAS 1018523-49-3) is a small-molecule benzamide featuring a 2-chloro substitution, a 5-amino group, and an N-linked benzo[d][1,3]dioxol-5-yl moiety . With a molecular formula of C₁₄H₁₁ClN₂O₃ and a molecular weight of 290.70 g/mol, it is commercially supplied at a minimum purity of 95% . The compound belongs to a class of functionalized benzamides that have attracted interest as scaffolds for kinase inhibitor design and as probes for aminergic and oxidoreductase targets [1].

Why 5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide Cannot Be Replaced by a Generic Benzamide: Structural Determinants of Target Engagement


Benzamide derivatives with identical core scaffolds but different substitution patterns frequently exhibit dramatic shifts in target potency and selectivity. The 2-chloro-5-amino substitution pattern on the benzamide ring of this compound is known to be a critical pharmacophoric element in several kinase inhibitor series, where even positional isomerism (e.g., 3-amino-4-chloro vs. 5-amino-2-chloro) can ablate inhibitory activity [1]. Furthermore, the benzo[d][1,3]dioxol-5-yl moiety is a privileged fragment in medicinal chemistry that contributes to π-stacking interactions and hydrogen bonding with specific kinase hinge regions and oxidoreductase active sites [2]. Replacing this compound with a simpler benzamide lacking the benzodioxole group or with a positional isomer risks losing the precise spatial arrangement required for target binding. The quantitative evidence below demonstrates where these structural features translate into measurable performance differences.

5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: 5-Amino-2-chloro vs. 3-Amino-4-chloro Substitution Pattern in Benzamide Scaffolds

In benzamide-based kinase inhibitor programs, the 5-amino-2-chlorobenzamide scaffold (as present in the target compound) has been explicitly claimed and exemplified as an active core in patent disclosures, while the corresponding 3-amino-4-chloro positional isomer falls outside the claimed active scope, indicating that the specific substitution pattern is required for on-target activity [1]. This represents a class-level inference: within the amino-chloro-benzamide series, the 2-chloro-5-amino arrangement is the pharmacologically validated geometry.

Kinase inhibition Structure-activity relationship Positional isomerism

Benzodioxole Moiety Contribution: Target Compound vs. Des-Benzodioxole Analog (5-Amino-2-chlorobenzamide)

The benzo[d][1,3]dioxol-5-yl group is a recognized privileged fragment that engages kinase hinge regions via the dioxole oxygen atoms as hydrogen bond acceptors [1]. The target compound incorporates this moiety directly on the amide nitrogen, whereas the simpler analog 5-amino-2-chlorobenzamide (CAS 111362-50-6) lacks this group entirely . While no head-to-head biochemical comparison between these two exact compounds has been published, the benzodioxole fragment is known to contribute 10- to 100-fold potency enhancements in related kinase and oxidoreductase targets when appended to an appropriate core [1]. This is class-level inference from benzodioxole SAR across multiple target classes.

Kinase hinge binding Fragment-based drug design Benzodioxole pharmacophore

Methylene Linker Impact: Direct N-Benzodioxole vs. Methylene-Spaced Analog

The target compound has the benzodioxole ring directly attached to the amide nitrogen, whereas the closely related analog 5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide (CAS 53998-04-2) inserts a methylene spacer [1]. This single-atom difference alters the conformational flexibility and the distance between the benzodioxole and the benzamide core. In benzamide DAAO inhibitor series, the direct attachment (as in the target compound) provides a more rigid, pre-organized conformation that can enhance binding affinity compared to the methylene-linked analog, though quantitative data for this specific pair is not publicly available [2]. This is cross-study comparable evidence based on linker SAR trends in related chemotypes.

Conformational restriction Linker SAR Potency optimization

Physicochemical Differentiation: Calculated Properties vs. Common Benzamide Building Blocks

The target compound has a molecular weight of 290.70 g/mol, clogP estimated at approximately 2.8, and 3 hydrogen bond donors (one from the amide NH, two from the 5-amino group), placing it within favorable drug-like property space . Compared to the unsubstituted N-phenyl-2-chlorobenzamide (MW 231.68, clogP ~3.2), the target compound has lower lipophilicity due to the dioxole oxygens and the additional amino group, which can improve aqueous solubility and reduce off-target promiscuity risks . This is supporting evidence based on calculated physicochemical parameters.

Drug-likeness Physicochemical properties Lead optimization

5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide: Application Scenarios Derived from Structural Differentiation Evidence


Kinase Inhibitor Lead Generation: Hinge-Binding Benzamide Scaffold

The 5-amino-2-chlorobenzamide core with a directly attached benzo[d][1,3]dioxol-5-yl group provides a pre-organized scaffold for targeting kinase hinge regions. The benzodioxole oxygens can serve as hydrogen bond acceptors, while the 5-amino group offers a vector for additional interactions or derivatization. This compound is suitable as a starting point for fragment-based or structure-based kinase inhibitor design, particularly for kinases where benzamide-containing inhibitors have shown activity [1].

D-Amino Acid Oxidase (DAAO) Inhibitor Development

Benzamide derivatives with benzodioxole substituents have been explored as DAAO inhibitors for neurological indications. The direct N-benzodioxole linkage present in this compound matches the pharmacophoric requirements identified in DAAO inhibitor patents, where conformational restriction at the amide-benzodioxole junction correlates with improved potency [1]. This compound can serve as a key intermediate or screening hit for DAAO-targeted programs.

Agrochemical Discovery: Insecticidal Benzamide Series

Substituted benzamides containing the benzo[d][1,3]dioxol-5-yl moiety have been claimed in insecticidal composition patents. The 5-amino group provides a synthetic handle for further derivatization into agrochemical leads, while the chlorobenzamide core contributes to target binding in insect systems [1]. This compound is appropriate for agrochemical discovery groups seeking differentiated benzamide building blocks.

Chemical Biology Probe Synthesis: Privileged Fragment Conjugation

The benzo[d][1,3]dioxol-5-yl group is a recognized privileged fragment in chemical biology. The target compound, with its free 5-amino group, can be readily conjugated to linkers, fluorophores, or affinity tags without compromising the benzodioxole pharmacophore. This makes it suitable for generating chemical probes for target identification and engagement studies in cells [1].

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